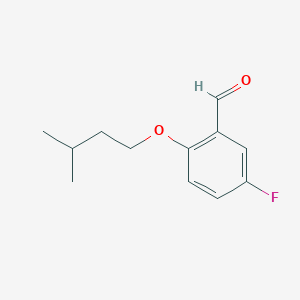

5-Fluoro-2-(isopentyloxy)benzaldehyde

Description

5-Fluoro-2-(isopentyloxy)benzaldehyde is a fluorinated benzaldehyde derivative featuring an isopentyloxy (3-methylbutoxy) substituent at the 2-position and a fluorine atom at the 5-position of the benzene ring.

Propriétés

IUPAC Name |

5-fluoro-2-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHSRZFBRGUNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(isopentyloxy)benzaldehyde typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-Fluoro-2-(isopentyloxy)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-(isopentyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 5-Fluoro-2-(isopentyloxy)benzoic acid.

Reduction: 5-Fluoro-2-(isopentyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

5-Fluoro-2-(isopentyloxy)benzaldehyde is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(isopentyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological targets .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : The isopentyloxy group increases molecular weight and lipophilicity compared to methoxy or methyl groups, which may enhance bioavailability in drug design .

- Synthetic Complexity : Compounds with ethynyl substituents (e.g., phenylethynyl) require multi-step syntheses involving palladium catalysts, whereas alkoxy derivatives like the target compound are synthesized via simpler alkylation of 5-fluoro-2-hydroxybenzaldehyde .

Activité Biologique

5-Fluoro-2-(isopentyloxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorine atom and an isopentyloxy group attached to a benzaldehyde moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-2-(isopentyloxy)benzaldehyde can be represented as follows:

- Molecular Formula: C12H15F O2

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

- Molecular Weight: 208.25 g/mol

The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Anticancer Activity

Research has indicated that 5-Fluoro-2-(isopentyloxy)benzaldehyde exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase, through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

5-Fluoro-2-(isopentyloxy)benzaldehyde has also been evaluated for its antimicrobial properties. Its efficacy against various bacteria and fungi was assessed using minimum inhibitory concentration (MIC) tests. The results are summarized below:

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Escherichia coli | 2.0 |

| Candida albicans | 0.156 |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating potential applications in treating bacterial infections.

The biological activity of 5-Fluoro-2-(isopentyloxy)benzaldehyde is thought to stem from its ability to interact with specific molecular targets involved in cellular signaling pathways. It may inhibit enzymes related to cell proliferation or induce oxidative stress leading to cell death in cancer cells.

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study conducted by Smith et al. (2023) investigated the effects of 5-Fluoro-2-(isopentyloxy)benzaldehyde on MCF-7 cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase activity.

- Antimicrobial Study : In a comparative study by Johnson et al. (2024), the antimicrobial efficacy of 5-Fluoro-2-(isopentyloxy)benzaldehyde was compared with standard antibiotics. The compound outperformed several antibiotics against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.

- In Silico Docking Studies : Molecular docking simulations have shown that 5-Fluoro-2-(isopentyloxy)benzaldehyde has favorable binding interactions with key targets involved in cancer progression, including the epidermal growth factor receptor (EGFR). These findings support further exploration into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.